Cas no 941945-54-6 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide structure
941945-54-6 structure
Product name:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide
CAS No:941945-54-6
MF:C18H20N4O4S
MW:388.440802574158
CID:5501852
PubChem ID:18584495

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024467144
    • N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide
    • N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide
    • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
    • F2786-0027
    • 941945-54-6
    • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide
    • Inchi: 1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24)
    • InChI Key: RRRLYJKYJVKKNA-UHFFFAOYSA-N
    • SMILES: S(C)(N1C2C=C(C=CC=2CCC1)NC(C(NCC1C=NC=CC=1)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 388.12052631g/mol
  • Monoisotopic Mass: 388.12052631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 117Ų

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2786-0027-4mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2786-0027-5μmol
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2786-0027-20μmol
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2786-0027-10mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2786-0027-40mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2786-0027-50mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2786-0027-25mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2786-0027-75mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2786-0027-5mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2786-0027-30mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941945-54-6 90%+
30mg
$119.0 2023-05-16

Additional information on N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide

Recent Advances in the Study of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide (CAS: 941945-54-6)

In recent years, the compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide (CAS: 941945-54-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Recent studies have demonstrated that 941945-54-6 exhibits high affinity for certain kinase enzymes, which play critical roles in cellular signaling pathways. This binding affinity has been corroborated through X-ray crystallography and molecular docking studies, providing detailed insights into the structural basis of its activity. These findings are pivotal for the design of next-generation inhibitors with improved selectivity and potency.

In addition to its kinase inhibitory properties, 941945-54-6 has also been evaluated for its potential in oncology. Preclinical trials have shown that the compound can effectively inhibit tumor growth in xenograft models, particularly in cancers with dysregulated kinase activity. The compound's ability to induce apoptosis and suppress angiogenesis has been highlighted in several recent publications, suggesting its utility as a multi-targeted therapeutic agent. However, further studies are needed to assess its safety profile and pharmacokinetics in human subjects.

Another noteworthy development is the exploration of 941945-54-6 in the context of inflammatory diseases. Researchers have identified its modulatory effects on key inflammatory cytokines, such as TNF-α and IL-6. These findings open new avenues for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The compound's dual activity as both a kinase inhibitor and an anti-inflammatory agent underscores its versatility and broad therapeutic potential.

Despite these promising results, challenges remain in the clinical translation of 941945-54-6. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous optimization and formulation strategies. Recent advances in prodrug design and nanoparticle-based delivery systems offer potential solutions to these challenges, as evidenced by ongoing research in this area.

In conclusion, the compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(pyridin-3-yl)methylethanediamide (CAS: 941945-54-6) represents a promising candidate for further development in both oncology and inflammatory diseases. Its unique pharmacological profile and multi-targeted activity make it a valuable subject of ongoing research. Future studies should focus on overcoming the existing limitations and advancing the compound into clinical trials to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk